Cas no 7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol structure
7542-37-2 structure
Nom du produit:(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
Numéro CAS:7542-37-2
Le MF:C23H45N5O14
Mégawatts:615.628507375717
CID:95334
PubChem ID:165580

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Propriétés chimiques et physiques

Nom et identifiant

    • Paromomycin
    • 2-Propanol,1-[(1-methylethyl)amino]-3-[4-(2-propenyloxy)phenoxy]
    • par0momycin
    • paramomycin
    • para-Oxprenolol
    • Aminosidin
    • Aminosidine
    • Aminosidine I
    • Amminosidin
    • Antibiotic 2230D
    • Antibiotic 503-3
    • Antibiotic SF 767B
    • Catenulin
    • Crestomycin
    • Gabbromicina
    • Gabbromycin
    • Gabromycin
    • Humycin
    • Monomycin A
    • Neomycin E
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol
    • DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • NEOMYCIN SULFATE IMPURITY E [EP IMPURITY]
    • (2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-3-hydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol
    • 7542-37-2
    • R-400
    • D-STREPTAMINE, O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • EINECS 231-423-0
    • paramomycin sulphate
    • SCHEMBL4072
    • Paromomicina [INN-Spanish]
    • UOZODPSAJZTQNH-LSWIJEOBSA-N
    • AB00639998_04
    • Paromomycine
    • Paromomycin sulfate Rx346208
    • Streptamine, O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-O-beta-D-ribofuranosyl-(1-5)-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4))-2-deoxy-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxy-alpha-D-glucopyranoside
    • Paromomycin (TN)
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
    • Q415625
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-O-.beta.-D-ribofuranosyl-(1->5)-O-(2-amino-2-deoxy-.alpha.-D-glucopyranosyl-(1-.4))-2-deoxy-
    • Paromomicina
    • Paromomycin I
    • Monomycin
    • 61JJC8N5ZK
    • PAROMOMYCIN [MI]
    • Paramomycin Sulfate
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((2R,3S,4R,5S)-5-(((1R,2R,3S,5R,6S)-3,5-diamino-2-(((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-hydroxycyclohexyl)oxy)-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol
    • Human .alpha.-1-antitrypsin & Paromomyin
    • O-2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-D-STREPTAMINE
    • Paromomycin [INN:BAN]
    • Zygomycin A1
    • O-2,6-DIAMINO-2,6-DIDEOXY-.BETA.-L-IDOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2-AMINO-2-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXYSTREPTAMINE
    • Paromomycin Deuterated Acetic Acid Salt
    • PAROMOMYCIN [VANDF]
    • Aminosidine, sulfate
    • SF 767B; Catenulin; Crestomycin; Gabbromicina
    • D-Streptamine, O-2-amino-2-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Hydroxymycin
    • NCGC00166210-02
    • Humatin
    • ANTIBIOTIC SF-767B
    • PAROMOMYCIN [WHO-DD]
    • Estomycin
    • BRN 0072285
    • GTPL12160
    • Paucimycin
    • UNII-61JJC8N5ZK
    • Paromomycin (INN)
    • D07467
    • hATT & Paromomycin
    • DTXSID8023424
    • Paromomycinum
    • Hydroxymycin sulfate
    • CHEMBL370143
    • O-2-Amino-2-deoxy-.alpha.-D-glucopyranosyl-(1->4)-O-[O-2,6-diamino-2,6-dideoxy-.beta.-L-idopyranosyl-(1->3)-.beta.D-ribofuranosyl(1->5)]-2-deoxy-D-streptamine
    • NS00003180
    • Paromomycin [INN]
    • AKOS030489917
    • Paucimycinum
    • EN300-122625
    • C00832
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
    • R 400
    • Paromomycine [INN-French]
    • Quintomycin C
    • 134235-09-9
    • CHEBI:7934
    • (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-6-hydroxy-cyclohexoxy]-4-hydroxy-2-(hydroxymethyl)tetrahydrofuran-3-yl]oxy-tetrahydropyran-3,4-diol
    • Paromomycinum [INN-Latin]
    • DB01421
    • 4-18-00-07534 (Beilstein Handbook Reference)
    • PAROMOMYCIN I; AMMINOSIDIN; CATENULIN; CRESTOMYCIN; MONOMYCIN A; NEOMYCIN E
    • BRD-K36524108-065-04-0
    • BRD-K36524108-065-03-2
    • Piscine à noyau: InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • La clé Inchi: UOZODPSAJZTQNH-LSWIJEOBSA-N
    • Sourire: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)N)O[C@H]3[C@@H]([C@@H]([C@@H](CO)O3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](CN)O4)O)O)N)O)O)N

Propriétés calculées

  • Qualité précise: 615.29600
  • Masse isotopique unique: 615.296
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 13
  • Nombre de récepteurs de liaison hydrogène: 19
  • Comptage des atomes lourds: 42
  • Nombre de liaisons rotatives: 9
  • Complexité: 870
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 19
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 347A^2
  • Le xlogp3: -8.7

Propriétés expérimentales

  • Dense: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 658.93°C (rough estimate)
  • Point d'éclair: 522.2ºC
  • Indice de réfraction: 1.7500 (estimate)
  • Solubilité: Soluble (997 G / l) (25 ºC),
  • Le PSA: 347.32000
  • Le LogP: -5.36020
  • Rotation spécifique: D25 +65 ±3°

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Informations de sécurité

  • Toxicité:LD50 in rats, mice (mg/kg): >1625, >2275 orally; >650, 423 s.c.; 156, 90 i.v. (Coffey)

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-122625-0.1g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.1g
$235.0 2023-06-08
Enamine
EBC-27393-45mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
45mg
$84.0 2023-10-02
Enamine
EBC-27393-5mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
5mg
$55.0 2023-10-02
Enamine
EBC-27393-75mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
75mg
$96.0 2023-10-02
Enamine
EBC-27393-35mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
35mg
$71.0 2023-10-02
Enamine
EBC-27393-50mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
50mg
$90.0 2023-10-02
Enamine
EBC-27393-10mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
10mg
$55.0 2023-10-02
Enamine
EBC-27393-25mg
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
25mg
$57.0 2023-10-02
Enamine
EN300-122625-0.5g
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{[(2R,3S,4R,5S)-5-{[(1R,2R,3S,5R,6S)-3,5-diamino-2-{[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-hydroxycyclohexyl]oxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy}oxane-3,4-diol
7542-37-2
0.5g
$529.0 2023-06-08
Biosynth
OA11590-1 g
Aminosidine
7542-37-2
1g
$2,310.00 2023-01-03

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol Littérature connexe

7542-37-2 ((2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-{(2R,3S,4R,5S)-5-{(1R,2R,3S,5R,6S)-3,5-diamino-2-{(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yloxy}-6-hydroxycyclohexyloxy}-4-hydroxy-2-(hydroxymethyl)oxolan-3-yloxy}oxane-3,4-diol) Produits connexes

Articles recommandés

Fournisseurs recommandés
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd